molecular formula C20H13BrN4O2 B2895078 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine CAS No. 361469-24-1

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine

Cat. No. B2895078
CAS RN: 361469-24-1
M. Wt: 421.254
InChI Key: YBRKPLNODMVEGC-UHFFFAOYSA-N
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Description

The compound “6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine” is a chemical compound with the molecular formula C14H9BrN4O2 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthetic Routes : Research has highlighted innovative synthetic methods for compounds similar to 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine, facilitating the production of fluorescent indazolo[3,2-a]isoquinolin-6-amines and other quinazolinone derivatives through processes like Suzuki coupling and Cadogan cyclization (Balog, Hajos, & Riedl, 2013). These compounds are significant for their fluorescence properties, indicating potential applications in bioimaging and sensing technologies.

  • Intermediate for PI3K/mTOR Inhibitors : Another study has positioned similar compounds as critical intermediates in the synthesis of PI3K/mTOR inhibitors, pivotal in cancer treatment strategies (Lei et al., 2015). The optimization of synthetic routes for these intermediates underscores their importance in developing novel anticancer drugs.

Potential Applications in Drug Discovery

  • Anticancer Activity : Quinazolinone derivatives have been explored for their cytotoxic activities against various cancer cell lines, indicating the potential of compounds like 6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine in oncological research. The synthesis of 3-hydroxyquinolin-4(1H)-one derivatives and their evaluation against cancer cells reveal a promising avenue for the development of new anticancer agents (Kadrić et al., 2014).

  • Antimicrobial Activity : Research has also delved into the antimicrobial properties of quinazolinone derivatives, suggesting their utility in combating microbial infections. The synthesis and antimicrobial evaluation of newer quinazolinones indicate that such compounds could serve as bases for developing new antimicrobial agents (Patel, Mistry, & Desai, 2006).

properties

IUPAC Name

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN4O2/c21-14-9-10-18-17(11-14)19(13-5-2-1-3-6-13)24-20(23-18)22-15-7-4-8-16(12-15)25(26)27/h1-12H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRKPLNODMVEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-N-(3-nitrophenyl)-4-phenylquinazolin-2-amine

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